molecular formula C16H16N2O2 B2466337 (3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone CAS No. 2034575-54-5

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone

Cat. No. B2466337
CAS RN: 2034575-54-5
M. Wt: 268.316
InChI Key: NJFWNOUFESOLTJ-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone, also known as AZD-8055, is a small-molecule inhibitor of mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Overactivation of mTOR has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, mTOR inhibitors like AZD-8055 have emerged as promising therapeutic agents for these diseases.

Scientific Research Applications

Antibiotics and Medicinal Chemistry

The 2-azetidinone ring system, commonly referred to as β-lactam , plays a pivotal role in antibiotics. Notably, penicillins, cephalosporins, carbapenems, and other broad-spectrum β-lactam antibiotics owe their efficacy to this ring structure . Researchers have explored novel derivatives of β-lactams, including 2-azetidinones, as potential therapeutic agents. Investigating the pharmacological activity of 3-pyrrole-substituted 2-azetidinones could lead to new antibiotics or antimicrobial agents.

Green Synthesis and Catalysis

The synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation represents a green and practical method . This approach allows for the introduction of various substituents at both the N-1 and C-4 positions of the 2-azetidinone ring. The rapidity and excellent yields observed in this reaction are attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation.

Organic Synthesis and Building Blocks

Beyond antibiotics, 2-azetidinones serve as versatile building blocks in organic synthesis. Researchers have employed them as part of the β-lactam synthon method to construct complex molecules . By exploring the reactivity of 3-pyrrole-substituted 2-azetidinones, scientists can expand their toolbox for creating diverse chemical entities.

Aggregation-Induced Emission Enhancement (AIEE)

While not directly related to the compound itself, pyrrolo[1,2-a]pyrimidines (synthetic applications of NH-pyrroles) exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . Researchers might explore similar phenomena in 3-pyrrole-substituted 2-azetidinones.

properties

IUPAC Name

(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFWNOUFESOLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(m-tolyl)methanone

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